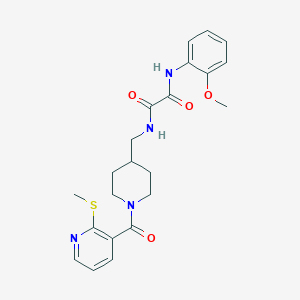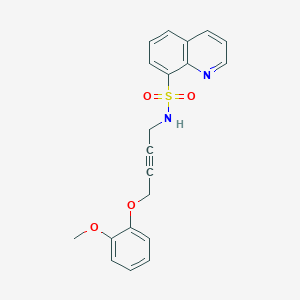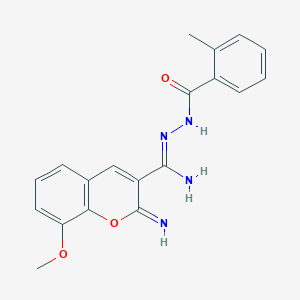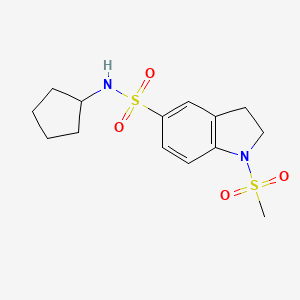![molecular formula C19H16N6O3S B2999793 Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate CAS No. 1115976-56-1](/img/structure/B2999793.png)
Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinoline derivative with a methoxybenzoyl amino group at the 6th position and a methyl acetate group attached via an ether linkage at the 4th position. Quinolines are a class of compounds that have a wide range of biological activities and are part of many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the methoxybenzoyl amino group, and the attachment of the methyl acetate group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The methoxybenzoyl amino group and the methyl acetate group would be attached at the 6th and 4th positions of the quinoline ring, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline ring, the methoxybenzoyl amino group, and the methyl acetate group. The quinoline ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The methoxybenzoyl amino group and the methyl acetate group may also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxybenzoyl amino and methyl acetate groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthetic Pathways and Intermediates
The compound Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate is an intermediate in the synthesis of various heterocyclic compounds, which have wide applications in pharmaceuticals and materials science. For instance, Manoj and Prasad (2010) detailed the synthesis of 2′-acetyl and 2′-benzoyl substituted-4-chloro-2-(N-phenylamino)quinolines, which could be precursors to dibenzo[b,g][1,8]naphthyridin-5-ones, a compound class with potential pharmaceutical applications (M. Manoj & K. Rajendra Prasad, 2010). Similarly, Bänziger et al. (2000) developed a practical, large-scale synthesis method for a related compound, emphasizing its importance in the production of pharmaceutically active compounds (Markus Bänziger et al., 2000).
Chemical Transformations and Applications
Janin, Bisagni, and Carrez (1993) explored the synthesis of some benzo[h]quinoline derivatives, which, although found to be devoid of cytotoxicity, highlights the structural versatility and synthetic interest in quinoline derivatives for probing biological activity (Y. Janin, E. Bisagni, & D. Carrez, 1993). Furthermore, Saeed et al. (2014) synthesized N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, showcasing the compound's utility in creating molecules with potential for further pharmaceutical testing (A. Saeed et al., 2014).
Novel Fluorescent Labeling Reagents
Hirano et al. (2004) introduced a novel fluorophore, 6-Methoxy-4-quinolone, derived from a similar structural framework, illustrating the potential for this compound derivatives to be used in biomedical analysis as fluorescent labeling reagents (Junzo Hirano et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-28-13-8-6-12(7-9-13)25-17(27)14-4-2-3-5-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUUDHNJWXXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B2999721.png)
![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2999724.png)
![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)

![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)
